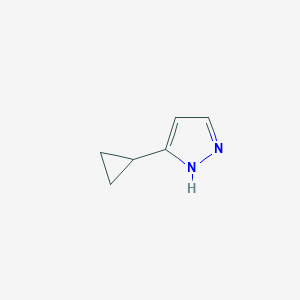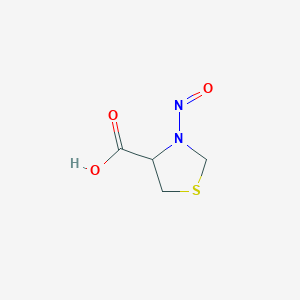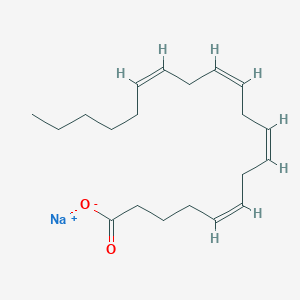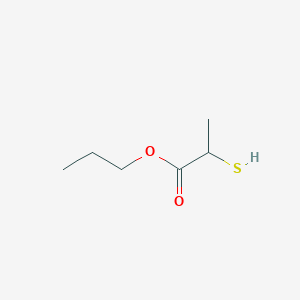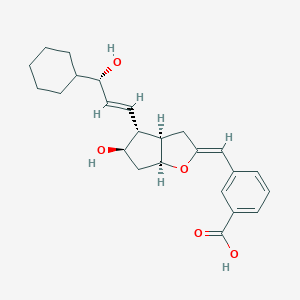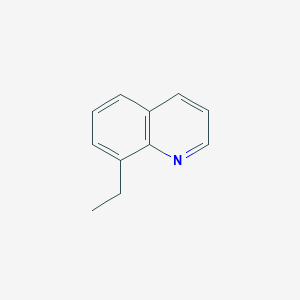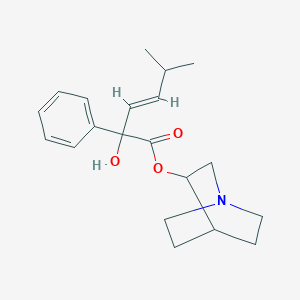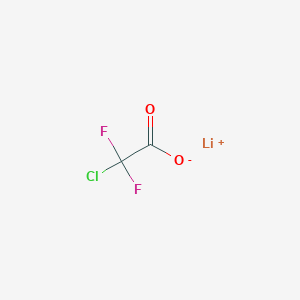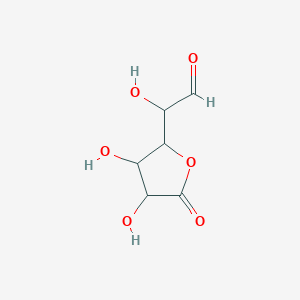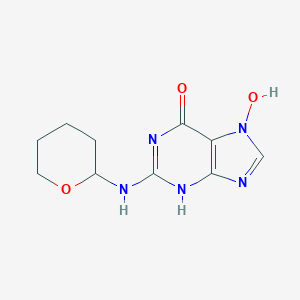
N(2)-Tetrahydropyranyl-7-hydroxyguanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(2)-Tetrahydropyranyl-7-hydroxyguanine (THP-G) is a derivative of guanine, an important component of DNA and RNA. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties. In
Applications De Recherche Scientifique
N(2)-Tetrahydropyranyl-7-hydroxyguanine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N(2)-Tetrahydropyranyl-7-hydroxyguanine also exhibits antiviral activity against herpes simplex virus and human cytomegalovirus. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Mécanisme D'action
The mechanism of action of N(2)-Tetrahydropyranyl-7-hydroxyguanine is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis and the induction of oxidative stress. N(2)-Tetrahydropyranyl-7-hydroxyguanine has been shown to bind to DNA and RNA, leading to the disruption of their structure and function. It also induces the production of reactive oxygen species, which can cause damage to cellular components and trigger cell death pathways.
Effets Biochimiques Et Physiologiques
N(2)-Tetrahydropyranyl-7-hydroxyguanine has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the induction of oxidative stress, and the activation of cell death pathways. It has also been shown to modulate the activity of various enzymes and signaling pathways, including the MAPK and NF-κB pathways.
Avantages Et Limitations Des Expériences En Laboratoire
N(2)-Tetrahydropyranyl-7-hydroxyguanine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively non-toxic and has low immunogenicity, making it suitable for in vivo studies. However, N(2)-Tetrahydropyranyl-7-hydroxyguanine has some limitations, including its low bioavailability and rapid metabolism in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of N(2)-Tetrahydropyranyl-7-hydroxyguanine, including the optimization of its synthesis and formulation for improved bioavailability and therapeutic efficacy. Further studies are needed to elucidate the mechanism of action of N(2)-Tetrahydropyranyl-7-hydroxyguanine and its potential applications in various diseases. In addition, the development of novel derivatives of N(2)-Tetrahydropyranyl-7-hydroxyguanine may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, N(2)-Tetrahydropyranyl-7-hydroxyguanine is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and biological properties make it an attractive target for further research and development. The synthesis method has been optimized to produce high yields and purity, making it suitable for large-scale production. Future studies are needed to fully understand the mechanism of action of N(2)-Tetrahydropyranyl-7-hydroxyguanine and its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of N(2)-Tetrahydropyranyl-7-hydroxyguanine involves the protection of the amino group of guanine with tetrahydropyranyl (THP) and the subsequent hydroxylation of the 7-position using a palladium-catalyzed reaction. The resulting compound is purified through column chromatography to obtain pure N(2)-Tetrahydropyranyl-7-hydroxyguanine. The synthesis method has been optimized to produce high yields and purity, making it suitable for large-scale production.
Propriétés
Numéro CAS |
107550-41-4 |
|---|---|
Nom du produit |
N(2)-Tetrahydropyranyl-7-hydroxyguanine |
Formule moléculaire |
C10H13N5O3 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
7-hydroxy-2-(oxan-2-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c16-9-7-8(11-5-15(7)17)13-10(14-9)12-6-3-1-2-4-18-6/h5-6,17H,1-4H2,(H2,12,13,14,16) |
Clé InChI |
WROXEVOGBLPWDQ-UHFFFAOYSA-N |
SMILES isomérique |
C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O |
SMILES |
C1CCOC(C1)NC2=NC3=C(C(=O)N2)N(C=N3)O |
SMILES canonique |
C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O |
Synonymes |
N(2)-tetrahydropyranyl-7-hydroxyguanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)
